3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS No.: 2034493-44-0
Cat. No.: VC6613457
Molecular Formula: C11H11N3O5
Molecular Weight: 265.225
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034493-44-0 |
|---|---|
| Molecular Formula | C11H11N3O5 |
| Molecular Weight | 265.225 |
| IUPAC Name | 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H11N3O5/c1-6-2-8(12-19-6)10(16)13-3-7(4-13)14-9(15)5-18-11(14)17/h2,7H,3-5H2,1H3 |
| Standard InChI Key | CFKXCZRZUOPTOI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)COC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct heterocyclic components:
-
5-Methylisoxazole: A five-membered aromatic ring containing two oxygen atoms at positions 1 and 3, with a methyl group at position 5.
-
Azetidine: A four-membered saturated nitrogen ring, substituted at the 3-position with the oxazolidine-2,4-dione group.
-
Oxazolidine-2,4-dione: A five-membered ring with two ketone oxygen atoms at positions 2 and 4, contributing to hydrogen-bonding potential .
The carbonyl group bridging the isoxazole and azetidine moieties introduces conformational rigidity, which may influence receptor binding affinity.
Physicochemical Data
Key properties include:
-
Molecular Formula:
-
Solubility: Predicted to be moderately soluble in polar solvents due to hydrogen-bonding groups (e.g., carbonyls).
-
LogP: Estimated at 2.8–3.0, indicating moderate lipophilicity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 265.22 |
| Predicted LogP | 2.8–3.0 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The compound’s stereochemistry remains uncharacterized in available literature, necessitating further studies to resolve chiral centers .
Synthesis and Characterization
Analytical Characterization
Hypothetical characterization methods include:
-
NMR Spectroscopy: and NMR to confirm connectivity and stereochemistry.
-
Mass Spectrometry: High-resolution MS to verify molecular weight .
-
X-ray Crystallography: To resolve spatial arrangement, though crystalline samples are unreported .
Future Research Directions
Priority Investigations
-
Synthesis Optimization: Develop scalable routes with chiral resolution.
-
In Vitro Screening: Assess affinity for GABA subtypes, kinases, and ion channels.
-
ADME Profiling: Evaluate bioavailability, metabolism, and excretion using in silico models .
Clinical Translation
If CNS activity is confirmed, the compound could address unmet needs in epilepsy or anxiety disorders, leveraging its dual heterocyclic architecture for multitarget engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume